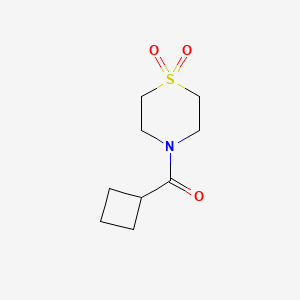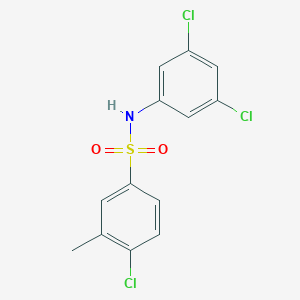![molecular formula C11H7FN4O2 B6423964 7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 1554286-69-9](/img/structure/B6423964.png)
7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione, commonly referred to as FPT, is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. FPT is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) and has been used in various studies to investigate the structure-activity relationship of DHFR substrates and inhibitors. FPT is also a promising candidate for the development of novel drugs for the treatment of various diseases.
Wirkmechanismus
FPT is a potent inhibitor of 7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione, an enzyme which is involved in the metabolism of folate. FPT binds to the active site of this compound and blocks the enzyme's ability to catalyze the conversion of dihydrofolate to tetrahydrofolate, which is an essential cofactor for the synthesis of nucleic acids. The binding of FPT to the active site of this compound results in the inhibition of DNA synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects
FPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In addition, FPT has been shown to reduce inflammation and to have anti-microbial activity. It has also been shown to have anti-angiogenic and anti-tumorigenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FPT is a potent inhibitor of 7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione and has been used in various studies to investigate the structure-activity relationship of this compound substrates and inhibitors. The advantages of using FPT for lab experiments include its high binding affinity for this compound, its low toxicity, and its low cost. The major limitation of using FPT for lab experiments is that it is not chemically stable and can degrade over time.
Zukünftige Richtungen
The future directions for FPT include the development of novel drugs for the treatment of various diseases, such as cancer, inflammation, and infection. In addition, FPT can be used to study the structure-activity relationship of 7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione substrates and inhibitors and to develop new inhibitors with improved binding affinity. FPT can also be used to investigate the mechanism of action of this compound inhibitors and to develop new drugs with improved efficacy. Finally, FPT can be used to investigate the effects of structure modifications on the binding affinity of this compound inhibitors and to develop new drugs with improved pharmacological properties.
Synthesemethoden
FPT can be synthesized from 3-fluorophenylhydrazine and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of ethanol at a temperature of 100°C for 3-4 hours. The resulting product is then purified by recrystallization from methanol and then dried and stored in a cool, dry place.
Wissenschaftliche Forschungsanwendungen
FPT has been widely used in the field of medicinal chemistry to study the structure-activity relationship of 7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione substrates and inhibitors. It has been used to investigate the binding affinity of this compound inhibitors to the enzyme and to study the effects of structure modifications on the binding affinity. FPT has also been used to study the mechanism of action of this compound inhibitors and to develop novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
7-(3-fluorophenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O2/c12-7-2-1-3-8(6-7)15-4-5-16-9(10(15)17)13-14-11(16)18/h1-6H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYIFJFYHLNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN3C(=NNC3=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)
![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)
